1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-phenylpropan-1-one
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Overview
Description
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes a quinoline core
Preparation Methods
The synthesis of 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-phenylpropan-1-one typically involves multi-step reactions. One common synthetic route includes the reaction of aniline derivatives with α-bromoacetophenone, followed by condensation with 2-aminopyridines . The reaction conditions often involve mild temperatures (25-60°C) and solvents like DMF or MeCN . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinoline derivatives .
Scientific Research Applications
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application but often involve key signaling pathways in cells .
Comparison with Similar Compounds
Similar compounds to 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-phenylpropan-1-one include other quinoline derivatives such as:
- 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-heptan-1-one
- 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-octan-1-one
- 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-nonan-1-one .
These compounds share a similar core structure but differ in their side chains, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific side chain, which can impart distinct biological and chemical properties.
Properties
Molecular Formula |
C25H26N2O |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C25H26N2O/c1-19-18-23(26-21-12-6-3-7-13-21)22-14-8-9-15-24(22)27(19)25(28)17-16-20-10-4-2-5-11-20/h2-15,19,23,26H,16-18H2,1H3 |
InChI Key |
RCDSXWLGYMBQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)CCC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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